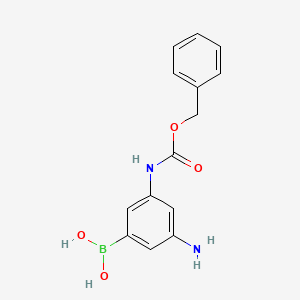

3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid

Description

3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid is a boronic acid derivative characterized by a phenyl ring substituted with amino (-NH₂) and benzyloxycarbonylamino (-NH(Cbz)) groups at the 3- and 5-positions, respectively, along with a boronic acid (-B(OH)₂) moiety. This compound (CAS: 2096329-58-5, MFCD19981513) is notable for its applications in organic synthesis and drug delivery systems due to its dual functionality: the boronic acid group enables dynamic covalent interactions (e.g., with cis-diols), while the amino groups facilitate pH-responsive behavior and coordination chemistry .

Key properties include a purity of 96% and discontinuation status in commercial catalogs (e.g., Combi-Blocks, CymitQuimica), limiting its availability for industrial applications . Its structural complexity distinguishes it from simpler phenylboronic acid derivatives, making it a specialized reagent for targeted molecular interactions.

Properties

IUPAC Name |

[3-amino-5-(phenylmethoxycarbonylamino)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BN2O4/c16-12-6-11(15(19)20)7-13(8-12)17-14(18)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9,16H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGCITYEMQDOCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)NC(=O)OCC2=CC=CC=C2)N)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096329-58-5 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096329-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of 3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrophenylboronic acid and benzyl chloroformate.

Reduction: The nitro group in 3-nitrophenylboronic acid is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Protection: The amino group is then protected by reacting it with benzyl chloroformate to form the benzyloxycarbonylamino group.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound with high purity.

Chemical Reactions Analysis

3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. Common reagents include palladium acetate and a base such as potassium carbonate.

Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

Hydrolysis: The benzyloxycarbonylamino group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Scientific Research Applications

Medicinal Chemistry

Drug Development:

The compound exhibits notable interactions with biological targets, particularly carbohydrates. Its boronic acid moiety allows it to bind selectively to diols, such as glucose and sialic acids, which is particularly relevant for developing glucose sensors and therapeutic agents for diabetes management. This selectivity can be leveraged in the design of drugs that target specific pathways in diseases like diabetes and cancer.

Cancer Therapy:

Research indicates that 3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid can effectively bind to sialic acids on cancer cells. This property suggests its potential use in targeted cancer therapies, where it may serve as a vehicle for delivering therapeutic agents directly to tumor sites. The ability to form stable complexes with biomolecules enhances its utility in developing targeted therapies.

Chemical Biology

Proteomics:

In the field of proteomics, this compound can be utilized to study protein interactions and modifications. The boronic acid functionality enables it to participate in bioconjugation reactions, facilitating the immobilization and purification of proteins. This application is crucial for understanding protein dynamics and interactions within biological systems.

Bioconjugation:

The ability of this compound to form reversible covalent bonds with diols makes it valuable for bioconjugation techniques. These techniques are essential for creating stable complexes that can be used in various biological assays and therapeutic applications .

Synthetic Applications

Building Block in Organic Synthesis:

This compound serves as a versatile building block in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions, which are fundamental for constructing carbon-carbon bonds. Its unique structural properties allow chemists to create complex molecules necessary for drug discovery and material science.

Case Study 1: Glucose Sensors

A study demonstrated the effectiveness of phenylboronic acids, including derivatives like this compound, in developing glucose sensors. These sensors exploit the selective binding of boronic acids to glucose, allowing for real-time monitoring of blood sugar levels in diabetic patients .

Case Study 2: Targeted Cancer Therapy

Research has shown that compounds similar to this compound can inhibit tumor growth by targeting sialic acid residues on cancer cells. This mechanism highlights the compound's potential role in developing novel cancer therapeutics that minimize side effects by specifically targeting malignant cells .

Mechanism of Action

The mechanism of action of 3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid involves its interaction with specific molecular targets. In the context of its potential use as a protease inhibitor, the compound binds to the active site of the protease enzyme, thereby inhibiting its activity. This inhibition can prevent the protease from cleaving its substrate, which is a crucial step in various biological processes. The exact molecular pathways involved depend on the specific protease and the biological context.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 3-amino-5-(benzyloxycarbonylamino)phenylboronic acid with structurally related boronic acid derivatives:

Key Observations :

- Amino and Cbz Groups: The target compound’s amino and benzyloxycarbonylamino groups enhance its binding versatility. For example, amino groups enable N→B coordination, improving stability in nanocarriers for protein delivery , while the Cbz group provides steric bulk and protection for amine functionality during synthesis .

- Electron-Withdrawing Substituents: Derivatives like 3-cyano-5-fluorophenylboronic acid exhibit reduced electron density at the boron center compared to the target compound, altering reactivity in cross-coupling reactions .

Solubility and Reactivity

- Solubility: Phenylboronic acid exhibits moderate solubility in chloroform and high solubility in ethers/ketones . In contrast, the target compound’s polar amino and Cbz groups likely reduce solubility in nonpolar solvents, though direct data are unavailable. Esters (e.g., pinacol, azaester) of phenylboronic acid show superior solubility in chloroform due to reduced hydrogen bonding .

- Reactivity with cis-Diols: All phenylboronic acids bind cis-diols (e.g., sugars, phenolic acids) reversibly under basic conditions (pH ≥ 8.5) . The amino groups in the target compound may neutralize acidic environments generated by phenolic acids, enhancing binding efficiency compared to non-amino-substituted analogs .

Biological Activity

3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound, characterized by its unique structural features, is being studied for its interactions with biomolecules and therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C14H15BN2O4. The compound features a phenylboronic acid moiety, which is known for its ability to interact with diols, making it useful in various biochemical applications.

Key Properties:

- Molecular Weight: 270.09 g/mol

- CAS Number: 2096329-58-5

- Solubility: Soluble in organic solvents like DMSO and methanol.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols in glycoproteins and other biomolecules. This property allows it to modulate various biological processes, including enzyme activity and signal transduction pathways.

Interaction with Biomolecules

The boronic acid group can interact with hydroxyl groups on carbohydrates and proteins, influencing their stability and function. This interaction is significant in the context of drug design, particularly for targeting glycosylated proteins involved in disease processes.

Anticancer Activity

Recent studies have indicated that boronic acids, including this compound, may exhibit anticancer properties. For instance, research has shown that phenylboronic acids can enhance the efficacy of certain chemotherapeutic agents by modulating drug resistance mechanisms in cancer cells .

Case Study:

A study explored the effects of various boronic acids on melanoma cell lines, demonstrating that modifications to the boronic acid structure could significantly affect cellular uptake and cytotoxicity. The study found that compounds similar to this compound showed promise in enhancing boron accumulation in tumor cells during Boron Neutron Capture Therapy (BNCT) .

Antioxidant Properties

In addition to anticancer activity, some derivatives of phenylboronic acids have been shown to possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Research Findings

Applications in Medicine

The unique properties of this compound make it a candidate for further investigation in therapeutic contexts:

- Drug Development: Its ability to modify enzyme activity positions it as a potential lead compound for designing inhibitors or activators of specific biological pathways.

- Diagnostic Tools: The compound's interaction with biomolecules can be harnessed for developing biosensors or diagnostic assays that detect glycoproteins or other biomarkers associated with diseases.

Q & A

Q. What are the optimal synthetic routes and purification challenges for 3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid?

The synthesis of aminophenylboronic acids often involves multi-step processes, including protection/deprotection of functional groups. For derivatives with benzyloxycarbonyl (Cbz) protection, challenges include avoiding boroxine formation (cyclic trimers) during purification and irreversible binding to silica gel. Alternative purification methods, such as recrystallization or use of non-silica-based stationary phases, are recommended . The Cbz group enhances stability during synthesis but requires hydrogenolysis or acidic conditions for removal, which must be compatible with the boronic acid moiety.

Q. How does the solubility of this compound vary across organic solvents?

Solubility is critical for reaction design. Phenylboronic acids generally exhibit high solubility in ethers (e.g., dipropyl ether) and ketones (e.g., acetone), moderate solubility in chloroform, and low solubility in hydrocarbons (e.g., methylcyclohexane). Esters (e.g., pinacol esters) improve solubility in polar solvents. For the Cbz-protected derivative, pre-solubilization in acetone or THF, followed by dilution in reaction media, is advised. Experimental validation via dynamic solubility testing (e.g., gravimetric or spectroscopic methods) is recommended to optimize solvent selection .

Q. What storage conditions are required to maintain the stability of this compound?

Boronic acids with amino and Cbz groups are prone to hydrolysis and oxidation. Storage at 0–6°C under inert atmosphere (argon or nitrogen) in amber glass vials is essential. Stability testing via periodic HPLC or NMR analysis can monitor degradation products, such as free boronic acid or debenzylated byproducts .

Advanced Research Questions

Q. How can this compound be utilized in diol-sensitive drug delivery systems?

The boronic acid moiety binds reversibly with 1,2- or 1,3-diols (e.g., carbohydrates), enabling applications in glucose-responsive polymers or targeted drug carriers. For example, phenylboronic acid-functionalized nanoparticles can exploit the acidic tumor microenvironment (pH 6.5–7.0) to release drugs via pH-dependent diol complexation. Co-polymerization with acrylamide or PEG derivatives enhances biocompatibility and loading efficiency. Recent studies highlight improved intracellular delivery of protein drugs using phenylboronic acid-based nanocarriers .

Q. What catalytic systems optimize its reactivity in Suzuki-Miyaura cross-coupling reactions?

Despite steric hindrance from the Cbz group, this compound can participate in cross-coupling. Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts in THF/water mixtures (3:1 v/v) with Na₂CO₃ as a base are effective. Pre-activation via microwave-assisted borylation or sonication improves reaction yields. Competitive protodeboronation can occur; thus, monitoring reaction progress via TLC or LC-MS is critical .

Q. How to resolve contradictions in solubility or reactivity data across studies?

Discrepancies often arise from solvent purity, temperature gradients, or measurement techniques. For solubility, use standardized methods (e.g., shake-flask with UV-Vis quantification) and correlate data with thermodynamic models (Wilson, NRTL). For reactivity, systematic screening of bases (e.g., K₃PO₄ vs. Cs₂CO₃) and ligands (e.g., SPhos vs. XPhos) under controlled conditions can clarify optimal parameters .

Methodological Considerations

- Analytical Validation : Use ¹¹B NMR to confirm boronic acid integrity and detect boroxines.

- Computational Modeling : DFT/B3LYP methods predict electronic properties (e.g., frontier orbitals) to guide reaction design .

- Biological Testing : For drug delivery studies, validate diol-binding specificity via isothermal titration calorimetry (ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.